molecular formula C14H18O5 B14732800 Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate CAS No. 5460-98-0

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate

Cat. No.: B14732800
CAS No.: 5460-98-0
M. Wt: 266.29 g/mol
InChI Key: CATDJXLIBJDBGK-UHFFFAOYSA-N
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Description

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate can be synthesized through the reaction of 4-cyclohexene-1,2-dicarboxylic acid with allyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can be scaled up to produce significant quantities of the compound. The use of efficient catalysts and optimized reaction parameters ensures high productivity and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The allyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce diols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and modification of biomolecules in biological research.

Comparison with Similar Compounds

Similar Compounds

    4,5-Epoxy-cyclohexane-1,2-dicarboxylic acid diallyl ester: Similar structure with an epoxy group and allyl ester functionalities.

    7-Oxabicyclo(4.1.0)heptan-2-one: Contains a similar bicyclic structure but with a ketone functional group.

Uniqueness

Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate is unique due to its combination of an oxirane ring and allyl ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

bis(prop-2-enyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-5-17-13(15)9-7-11-12(19-11)8-10(9)14(16)18-6-4-2/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATDJXLIBJDBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CC2C(O2)CC1C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969864
Record name Diprop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-98-0
Record name Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diprop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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